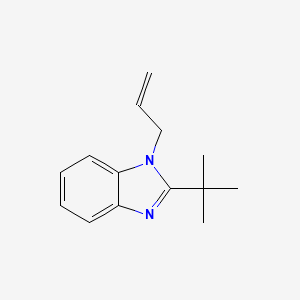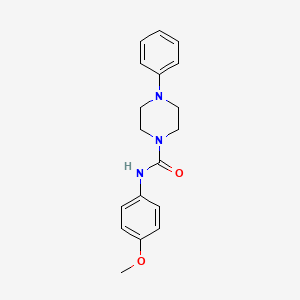![molecular formula C19H14N2OS B5783002 9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)
9-[(2-pyridinylthio)acetyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2-pyridinylthio)acetyl]-9H-carbazole, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays an important role in the self-renewal of stem cells. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and resistance to therapy. PTC-209 has shown promise as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
9-[(2-pyridinylthio)acetyl]-9H-carbazole exerts its anticancer effects by inhibiting BMI-1, a protein that is overexpressed in many types of cancer and plays a key role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which regulate gene expression by modifying chromatin structure. BMI-1 promotes cancer stem cell self-renewal by repressing the expression of tumor suppressor genes and activating the expression of genes involved in cell proliferation and survival. This compound binds to the N-terminal domain of BMI-1 and disrupts its interaction with other PcG proteins, leading to the downregulation of BMI-1 target genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the self-renewal of cancer stem cells and inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth and metastasis of tumors in vivo, as well as to sensitize cancer cells to radiation and chemotherapy. This compound has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-[(2-pyridinylthio)acetyl]-9H-carbazole is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a variety of preclinical models of cancer, suggesting that it may have broad therapeutic potential. One limitation of this compound is that it is not selective for BMI-1, and may inhibit other PcG proteins as well. This could lead to off-target effects and toxicity in normal cells. Another limitation is that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of potential future directions for research on 9-[(2-pyridinylthio)acetyl]-9H-carbazole. One area of interest is the development of more selective BMI-1 inhibitors that do not inhibit other PcG proteins. This could improve the safety and efficacy of these inhibitors. Another area of interest is the combination of this compound with other anticancer agents, such as chemotherapy and radiation therapy. This could enhance the anticancer effects of this compound and overcome resistance to these agents. Finally, clinical trials of this compound in humans will be necessary to determine its safety and efficacy as a potential anticancer agent.
Méthodes De Synthèse
9-[(2-pyridinylthio)acetyl]-9H-carbazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. One common method involves the reaction of 9H-carbazole-9-carboxylic acid with 2-pyridinethiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
9-[(2-pyridinylthio)acetyl]-9H-carbazole has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that this compound inhibits the self-renewal of cancer stem cells and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in a variety of cancer types, including breast, lung, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(13-23-18-11-5-6-12-20-18)21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)21/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRLMYDGWTVFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)

![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![N-[10-(dimethylamino)decyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5782958.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
